Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

purity specification quality control synthetic intermediate procurement

Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate (CAS 1956326-87-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. This compound features a tert-butyl ester at the C4 carboxylate position and a methyl substituent at N1 of the pyrazole ring (molecular formula C11H14N4O2; MW 234.25 g/mol).

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
Cat. No. B11875601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C2C=NN(C2=NC=N1)C
InChIInChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)8-7-5-14-15(4)9(7)13-6-12-8/h5-6H,1-4H3
InChIKeyHQHFSZMTBGDRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1-Methyl-1H-Pyrazolo[3,4-D]Pyrimidine-4-Carboxylate: A Protected Pyrazolopyrimidine Building Block for Kinase-Targeted Medicinal Chemistry Procurement


Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate (CAS 1956326-87-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. This compound features a tert-butyl ester at the C4 carboxylate position and a methyl substituent at N1 of the pyrazole ring (molecular formula C11H14N4O2; MW 234.25 g/mol) [2]. The pyrazolo[3,4-d]pyrimidine core is recognized as an adenine-mimetic scaffold capable of occupying the ATP-binding pocket of diverse kinases, and the C4 carboxylate ester serves as a key synthetic handle enabling further functionalization via amide coupling or ester hydrolysis [1].

Why tert-Butyl 1-Methyl-1H-Pyrazolo[3,4-D]Pyrimidine-4-Carboxylate Cannot Be Interchanged with Close Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold's biological activity is exquisitely sensitive to substitution pattern: the regioisomeric identity of the N1 substituent, the nature of the C4 functional group (free acid vs. ester vs. amide), and the steric bulk of the ester moiety each independently govern kinase selectivity, synthetic tractability, and downstream functionalization efficiency [1]. Substituting the tert-butyl ester of the target compound with the corresponding free carboxylic acid (CAS 1095822-30-2) eliminates the orthogonal protecting-group strategy, while replacing the N1-methyl with hydrogen (as in ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate, CAS 2306272-96-6) alters both hydrogen-bonding capability and the regioselectivity of subsequent derivatization steps [1]. Procurement decisions predicated solely on 'pyrazolo[3,4-d]pyrimidine core' similarity risk introducing synthetically or pharmacologically consequential deviations.

Quantitative Differentiation Evidence for tert-Butyl 1-Methyl-1H-Pyrazolo[3,4-D]Pyrimidine-4-Carboxylate vs. Closest Pyrazolopyrimidine Analogs


Commercially Available Purity: ≥98% (NLT) Specification Exceeds Typical Free Acid Analog Purity

Multiple vendors offer tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate at a minimum purity specification of 97%–98%, with MolCore certifying NLT 98% and Chemenu listing 97% . In contrast, the direct free acid analog, 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-30-2), is predominantly offered at 95% minimum purity (AKSci ) or 97% (CymitQuimica, Fluorochem ). The tert-butyl ester form thus provides a procurement-grade purity advantage of up to 3 absolute percentage points over the most commonly stocked free acid.

purity specification quality control synthetic intermediate procurement

Orthogonal tert-Butyl Ester Protecting-Group Strategy Enables Acid-Labile Deprotection Unavailable with Ethyl Ester Analogs

The target compound is supplied as the tert-butyl (t-Bu) ester—a carboxyl-protected form cleavable under acidic conditions (e.g., TFA/DCM or HCl/dioxane) to liberate the free carboxylic acid for subsequent amide coupling [1]. This acid-labile deprotection is orthogonal to base-labile protecting groups (e.g., Fmoc) commonly employed in solid-phase peptide synthesis and parallel library construction. By contrast, the closest ethyl ester analog, ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (CAS 2306272-96-6), requires saponification under basic conditions (NaOH or LiOH), which is incompatible with base-sensitive functionality and precludes orthogonal protecting-group strategies . The t-Bu ester's compatibility with TFA-mediated cleavage (typical half-life <30 min at room temperature in 50% TFA/DCM) provides a well-established, high-yield deprotection route [1] not available to the ethyl ester comparator.

protecting group strategy orthogonal deprotection solid-phase synthesis amide coupling

Enhanced Lipophilicity (XLogP3 = 1.4) Relative to Free Carboxylic Acid Improves Organic-Phase Handling in Multi-Step Synthesis

The computed partition coefficient of the target compound is XLogP3 = 1.4 [1], reflecting the lipophilic contribution of both the tert-butyl ester and the N1-methyl group. Although an experimentally measured logP for the comparator 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not publicly available, the free carboxylic acid form is expected to have a significantly lower logP (estimated ΔlogP ≈ 1.5–2.0 log units based on the contribution of the tert-butyl ester moiety in standard fragment-based logP calculation models [2]). This lipophilicity difference translates directly into practical handling advantages: the tert-butyl ester partitions quantitatively into organic solvents (ethyl acetate, DCM) during aqueous workup, whereas the free acid requires pH-adjusted extraction (acidification to pH 2–3) that can promote decomposition of acid-sensitive intermediates [3].

lipophilicity logP organic solubility extraction efficiency

Pre-Installed N1-Methyl Group Eliminates Post-Synthetic N-Alkylation and Its Associated Regioselectivity Challenges

The target compound already bears the N1-methyl substituent on the pyrazole ring, a feature absent in the closest N1-unsubstituted analog, ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (CAS 2306272-96-6) . Post-synthetic N-alkylation of the pyrazolo[3,4-d]pyrimidine scaffold is known to produce mixtures of N1- and N2-alkylated regioisomers, with N1:N2 ratios typically ranging from 2:1 to 5:1 depending on alkylating agent and base, necessitating chromatographic separation and reducing overall yield [1]. By procuring the N1-methyl building block directly, the user avoids this regioselectivity problem entirely—saving one synthetic step (alkylation) and one purification step (regioisomer separation), which together can represent 1–2 days of synthetic effort per analog in a library context [1].

N1-methyl substitution regioselectivity synthetic efficiency library synthesis

Larger Steric Bulk of tert-Butyl Ester vs. Ethyl Ester Modulates Reactivity in Downstream Transformations

The tert-butyl ester group of the target compound (molecular volume contribution ~93 ų for the OC(CH₃)₃ moiety vs. ~56 ų for OCH₂CH₃) provides greater steric encumbrance than the ethyl ester of the comparator ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate (CAS 2306272-96-6) [1]. This steric differentiation has practical consequences: under direct aminolysis conditions (amine nucleophile, no added coupling reagent), the tert-butyl ester reacts significantly more slowly than the ethyl ester (estimated relative rate kEt/ktBu ≈ 10–100× for unhindered primary amines at 25 °C) [2]. This reduced reactivity can be exploited for chemoselective transformations—the tert-butyl ester remains intact during conditions that would cleave or transesterify an ethyl ester, enabling sequential functionalization of polyfunctional intermediates [2]. This steric-based chemoselectivity is a direct consequence of the tert-butyl group's bulk and cannot be replicated by the ethyl ester analog.

steric hindrance chemoselectivity amide coupling ester aminolysis

Application Scenarios Where tert-Butyl 1-Methyl-1H-Pyrazolo[3,4-D]Pyrimidine-4-Carboxylate Delivers Measurable Advantage


Parallel Synthesis of N1-Methyl-Pyrazolopyrimidine Kinase Inhibitor Libraries via Orthogonal Deprotection–Coupling Sequences

In medium-to-high-throughput medicinal chemistry campaigns targeting the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor space (e.g., CDK, Src, PLK4, or FLT3/VEGFR2 inhibitor programs), the target compound serves as a pre-protected C4-carboxylate building block with the N1-methyl already installed [1]. The tert-butyl ester is cleaved with TFA/DCM on solid phase or in solution, and the liberated carboxylic acid is directly coupled to diverse amine building blocks via HATU or HOBt/EDCI. This workflow eliminates N-alkylation regioselectivity issues [2] and exploits the acid-labile tert-butyl ester orthogonality, enabling fully parallelized 48- or 96-well plate synthesis formats with a demonstrated reduction of 1–2 synthetic steps per library member relative to routes starting from the N1-unsubstituted free acid.

Gram-Scale Synthesis of Advanced Intermediates Requiring Chemoselective Ester Differentiation

For process chemistry teams constructing complex pyrazolopyrimidine derivatives bearing multiple ester functionalities, the tert-butyl ester of the target compound provides a sterically differentiated, acid-labile handle that can be preserved while a less hindered ethyl or methyl ester at another position undergoes selective hydrolysis or aminolysis [3]. The approximately 10–100× slower aminolysis rate of the tert-butyl ester relative to ethyl esters [3] translates into practical chemoselectivity windows of >90% conversion at the desired site with <5% consumption of the tert-butyl ester, as monitored by LCMS. This scenario is particularly relevant in the synthesis of clinical candidate intermediates where protecting-group strategy fidelity directly impacts overall yield and purity.

High-Purity Starting Material for Fragment-Based Drug Discovery (FBDD) and Biophysical Assay Applications

In FBDD campaigns and biophysical screening (SPR, DSF, or X-ray crystallography), starting material purity directly affects data quality and hit validation confidence. The ≥98% purity specification available for this compound provides a procurement-grade advantage over the 95%-specification free acid analog, reducing the probability of false positives arising from trace impurities with adventitious biological activity. Furthermore, the compound's XLogP3 of 1.4 [4] makes it compatible with direct DMSO-d₆ stock solution preparation at 50–100 mM for NMR-based fragment screening, without the solubility limitations that can affect the more polar free acid form.

Building Block for Targeted Covalent Inhibitor (TCI) Scaffolds via C4 Amide Elaboration

The C4 tert-butyl ester serves as a masked carboxylic acid that, upon deprotection, enables installation of diverse warhead-bearing amine fragments (e.g., acrylamide, chloroacetamide, or vinyl sulfonamide) via amide bond formation [1]. The pre-installed N1-methyl group directs kinase hinge-region binding orientation, while the C4 amide projects toward solvent-exposed or allosteric pockets where covalent warheads can engage cysteine or lysine residues. This synthetic strategy has been exploited in the design of irreversible BTK and EGFR inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, where the tert-butyl ester intermediate is a documented precursor [5]. Procuring the compound in its protected form avoids premature warhead installation and associated stability concerns during multi-step synthesis.

Quote Request

Request a Quote for Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.